CP-640186 is a highly potent, cell-permeable, and orally bioavailable small molecule inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and 2 (ACC2). By binding specifically to the carboxyltransferase (CT) domain, it effectively blocks the conversion of acetyl-CoA to malonyl-CoA, thereby suppressing de novo fatty acid synthesis and stimulating mitochondrial fatty acid oxidation. With IC50 values of approximately 53 nM for ACC1 and 61 nM for ACC2, it serves as a critical preclinical tool for modulating lipid metabolism. Its robust pharmacokinetic profile and improved metabolic stability make it a preferred precursor and reference standard for in vitro cellular assays and whole-animal metabolic disease modeling, outperforming earlier structural analogs in sustained efficacy [1].
Substituting CP-640186 with generic ACC inhibitors often compromises assay reproducibility and mechanistic specificity. First-generation lipophilic mimetics like TOFA compete directly with acetyl-CoA, causing inhibitory fluctuations when intracellular substrate levels vary during metabolic stress. Furthermore, alternative natural product inhibitors such as Soraphen A bind exclusively to the biotin carboxylase (BC) dimerization domain, rendering them ineffective for probing the carboxyltransferase (CT) active site or overcoming BC-domain mutations [2]. Additionally, earlier structural analogs like CP-610431 suffer from poor metabolic stability, leading to rapid degradation in prolonged cellular assays [1]. Consequently, CP-640186 is strictly required when procurement demands a metabolically stable, substrate-independent, CT-domain-specific inhibitor.
CP-640186 was engineered specifically to overcome the rapid metabolic degradation of its predecessor, CP-610431. In comparative cellular models, CP-640186 demonstrates a 2- to 3-fold increase in potency for inhibiting HepG2 cell fatty acid and triglyceride (TG) synthesis compared to CP-610431[1].
| Evidence Dimension | Inhibition of HepG2 cell fatty acid and TG synthesis |
| Target Compound Data | 2-3x higher inhibitory potency |
| Comparator Or Baseline | CP-610431 (Predecessor analog) |
| Quantified Difference | 200-300% improvement in cellular efficacy |
| Conditions | HepG2 cellular assay measuring de novo lipogenesis |
Guarantees sustained suppression of lipid synthesis in prolonged cellular assays without the rapid compound degradation seen in earlier structural analogs.
Unlike first-generation lipophilic mimetics such as TOFA, which compete directly with acetyl-CoA, CP-640186 exhibits a non-competitive kinetic profile with respect to acetyl-CoA, bicarbonate, and citrate, and is uncompetitive with ATP [1]. This ensures that its inhibitory action is not diminished by intracellular surges in substrate concentrations.
| Evidence Dimension | Kinetic interaction with Acetyl-CoA |
| Target Compound Data | Non-competitive inhibition |
| Comparator Or Baseline | TOFA (Competitive lipophilic mimetic) |
| Quantified Difference | Complete independence from acetyl-CoA concentration fluctuations |
| Conditions | Enzymatic kinetic assays evaluating the carboxyl transfer reaction |
Ensures reliable and stable enzyme inhibition even in metabolic environments where intracellular acetyl-CoA concentrations fluctuate significantly.
CP-640186 binds selectively to the carboxyltransferase (CT) domain of the ACC enzyme. In direct contrast, natural product inhibitors like Soraphen A bind to the biotin carboxylase (BC) dimerization site. Thermal stability shift assays confirm that CP-640186 does not interact with the BC domain, making it a highly specific probe for CT-domain interactions [1].
| Evidence Dimension | ACC binding domain specificity |
| Target Compound Data | Carboxyltransferase (CT) domain binding |
| Comparator Or Baseline | Soraphen A (Biotin carboxylase / BC domain binding) |
| Quantified Difference | Strict orthogonal binding site selectivity |
| Conditions | Thermal stability shift assays and X-ray crystallography |
Essential for researchers conducting domain-specific allosteric mapping or screening compounds against BC-domain mutated ACC variants.
CP-640186 was optimized for in vivo processability, demonstrating an oral bioavailability of 39% in Sprague-Dawley rats and 50% in ob/ob mice, alongside a plasma half-life of 1.1 to 1.5 hours. This allows it to effectively lower malonyl-CoA in hepatic and muscle tissues with ED50s ranging from 6 to 55 mg/kg [1].
| Evidence Dimension | Oral bioavailability and plasma half-life |
| Target Compound Data | 39-50% bioavailability; 1.1-1.5 h half-life |
| Comparator Or Baseline | Standard preclinical viability thresholds |
| Quantified Difference | Sufficient exposure for acute systemic metabolic modulation |
| Conditions | Oral gavage (10 mg/kg) in rodent models |
Validates the compound's processability and suitability for seamless transition from in vitro screening to whole-animal metabolic efficacy studies.
Because CP-640186 selectively targets the carboxyltransferase (CT) domain, it is the preferred reference material for structural biology and competitive binding assays aimed at differentiating CT-domain interactions from BC-domain inhibitors like Soraphen A [2].
In metabolic models where intracellular acetyl-CoA levels are highly variable, CP-640186 replaces competitive inhibitors like TOFA, ensuring that ACC inhibition remains stable and independent of substrate concentration fluctuations [1].
Leveraging its 39-50% oral bioavailability and improved metabolic stability over CP-610431, CP-640186 is optimally suited for oral administration in rodent models to study the systemic suppression of fatty acid synthesis and the stimulation of whole-body fatty acid oxidation [1].